molecular formula C20H24N2O2 B2633631 2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide CAS No. 2418716-12-6

2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide

Cat. No.: B2633631
CAS No.: 2418716-12-6
M. Wt: 324.424
InChI Key: SSMUHCGLWYTXQK-UHFFFAOYSA-N
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Description

2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom.

Chemical Reactions Analysis

Scientific Research Applications

2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide involves the interaction of the aziridine ring with various molecular targets. The aziridine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects . The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or polymer chemistry.

Comparison with Similar Compounds

2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide can be compared with other aziridine derivatives, such as:

Properties

IUPAC Name

2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15(2)12-22-13-17(22)14-24-19-11-7-6-10-18(19)20(23)21-16-8-4-3-5-9-16/h3-11,15,17H,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMUHCGLWYTXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=CC=C2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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